(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
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Overview
Description
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
Research on similar compounds has shown applications in photodynamic therapy (PDT) and fluorescence. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yield, marking them as potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescent Dyes for Sensing and Imaging
Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) utilized thioamides as building blocks to synthesize a variety of fluorescent dyes, demonstrating their potential in creating color-tunable fluorophores for various sensing and imaging applications. These dyes showed fluorescence in a wide range of wavelengths, suggesting their utility in diverse scientific and diagnostic applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Agents
Novel compounds with thiazole structures have been reported for their potent antimicrobial activity against a wide spectrum of Gram-positive and Gram-negative bacteria and fungi. Liaras et al. (2011) synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones that exhibited better activity than reference drugs, indicating their potential as antimicrobial agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Molecular Structure and Gas-Phase Acidity Studies
Research on the molecular structure and gas-phase acidity of sulfonamides, including similar compounds, provides insights into their chemical behavior and potential applications in various research fields. Remko's (2003) study on substituted sulfonamides emphasizes the significance of understanding these compounds' geometries and acidities for their application in medicinal chemistry and biological studies (Remko, 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the core abnormalities in patients with schizophrenia . It specifically targets and reduces hippocampal dopaminergic activity .
Mode of Action
The compound interacts with its targets by modulating glutamate . This modulation has produced dramatic effects in the MAM model of schizophrenia, which closely mimics the changes observed in patients with schizophrenia . In this model, the compound reversed abnormal hippocampal neuronal activity, normalized dopamine neuron population activity, improved cognition, and normalized social interactions .
Biochemical Pathways
The compound affects the dopaminergic and glutamatergic pathways in the brain . By modulating glutamate, it can reverse abnormal hippocampal neuronal activity and normalize dopamine neuron population activity .
Result of Action
The compound’s action results in improved symptoms of psychosis, social interactions, and cognition . Long-term, 25% of treated patients treated with the compound as an add-on therapy met the criteria for remission . Its effects on neuronal firing, which persisted well beyond its half-life, indicated that it induces neuronal plasticity and may help with neuronal repair .
properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-11-10-21-16-13(19)7-5-8-14(16)26-18(21)20-17(22)12-6-3-4-9-15(12)27(2,23)24/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUNKWXFKVHSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.